molecular formula C5H3N3O5S B2562827 2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid CAS No. 1448075-11-3

2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid

Cat. No. B2562827
CAS RN: 1448075-11-3
M. Wt: 217.16
InChI Key: QDDOOKFCVDDDDQ-UHFFFAOYSA-N
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Description

2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid, also known as nitazoxanide, is an antiparasitic and antiviral drug that has been used to treat various infections caused by protozoa and viruses. Nitazoxanide was first approved by the US Food and Drug Administration (FDA) in 2002 for the treatment of Cryptosporidium parvum and Giardia lamblia infections in children and adults. Since then, it has been used to treat a variety of infections, including rotavirus, norovirus, and hepatitis B and C viruses.

Scientific Research Applications

Antiviral Activity Against SARS-CoV-2

The global outbreak of the COVID-19 pandemic prompted scientists to develop effective therapeutic interventions against SARS-CoV-2. Researchers designed and synthesized a novel series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives, including this compound. Notably, compound 3b demonstrated promising anti-SARS-CoV-2 activity with an IC50 value of 174.7 µg/mL . Additionally, compounds 3a, 3b, and 3c exhibited significant inhibitory effects against the SARS-CoV-2 main protease (Mpro) with IC50 values of 4.67 , 5.12 , and 11.90 µg/mL , respectively .

Structural Optimization and Design

The compound’s structural optimization was based on the co-crystallized WR1 inhibitor of SARS-CoV Mpro. Researchers aimed to enhance its inhibitory activity against SARS-CoV-2 by modifying its chemical structure. Compound 3b, in particular, showed promising docking scores and stability within the binding pocket, making it a potential lead for further drug development .

In Vitro Studies

In vitro antiviral assays using SARS-CoV-2 cell-based models confirmed the inhibitory effects of these derivatives. Compound 3b emerged as a standout candidate, warranting further investigation .

Synthetic Approaches

The synthesis of 2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid involves specific reactions, such as the reaction of 2-amino-4-arylthiazoles with molecular bromine under acid conditions .

properties

IUPAC Name

2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O5S/c9-3(4(10)11)7-5-6-1-2(14-5)8(12)13/h1H,(H,10,11)(H,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDOOKFCVDDDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NC(=O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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